N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the intermediate with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
Attachment of the dimethylfuran moiety: The final step includes the reaction of the intermediate with 2,5-dimethylfuran under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, or catalytic processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry: Utilization in the production of specialty chemicals, polymers, or advanced materials.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)propyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxybutyl)oxalamide
Uniqueness
The uniqueness of N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide lies in its specific structural features, such as the combination of a chlorobenzyl group and a dimethylfuran moiety
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-11-9-14(12(2)25-11)16(22)7-8-20-17(23)18(24)21-10-13-5-3-4-6-15(13)19/h3-6,9,16,22H,7-8,10H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSHGJHPGDEJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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